![molecular formula C25H32N2O B14342599 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 97257-28-8](/img/structure/B14342599.png)
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features two phenyl groups substituted with prop-1-en-2-yl groups, connected via a urea linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 3-prop-1-en-2-ylphenyl derivatives with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), halogenating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
科学研究应用
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Potential use as a therapeutic agent due to its bioactive properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
相似化合物的比较
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but differs in functional groups, leading to different reactivity and applications.
1,3-Bis(2-propynyloxy)propan-2-ol: Another structurally related compound with distinct chemical properties and uses.
1,3-Bis(1-naphthalenyloxy)-2-propanol: Shares a similar backbone but with naphthalene rings, resulting in different biological and chemical behavior.
Uniqueness
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea stands out due to its specific substitution pattern and the presence of the urea linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
97257-28-8 |
|---|---|
分子式 |
C25H32N2O |
分子量 |
376.5 g/mol |
IUPAC 名称 |
1,3-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
InChI |
InChI=1S/C25H32N2O/c1-17(2)19-11-9-13-21(15-19)24(5,6)26-23(28)27-25(7,8)22-14-10-12-20(16-22)18(3)4/h9-16H,1,3H2,2,4-8H3,(H2,26,27,28) |
InChI 键 |
CMDVXIWJXBSSND-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
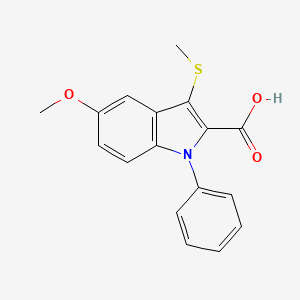

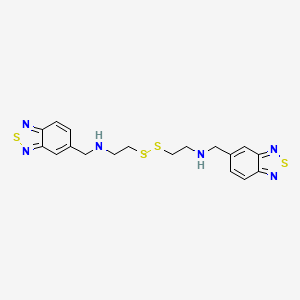
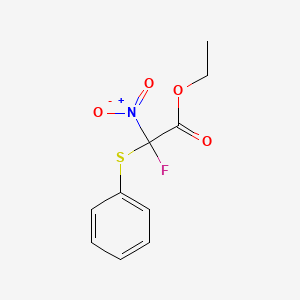
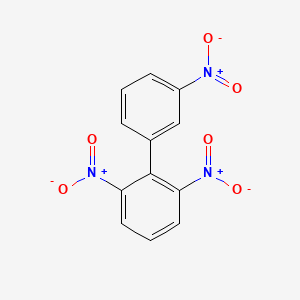
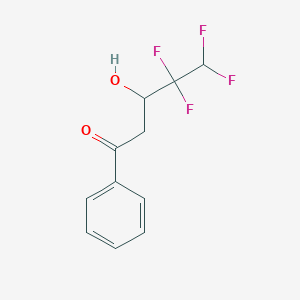
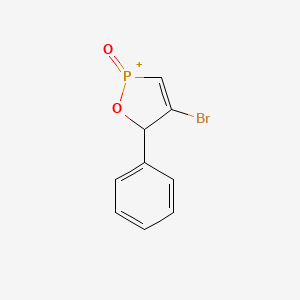

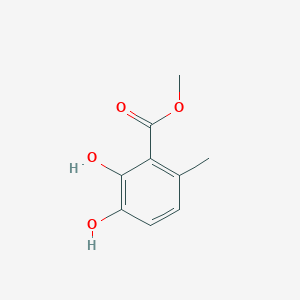

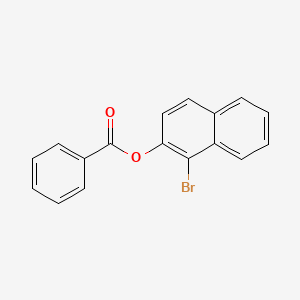
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
